molecular formula C20H22FN7 B11181410 N-(4-fluorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-fluorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11181410
M. Wt: 379.4 g/mol
InChI Key: BGLUBWMTQBCZHG-UHFFFAOYSA-N
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Description

N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl and phenylpiperazine groups. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring, ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide
  • N-(4-FLUOROBENZYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE

Uniqueness

N2-(4-FLUOROPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its triazine core, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and potential therapeutic applications .

Properties

Molecular Formula

C20H22FN7

Molecular Weight

379.4 g/mol

IUPAC Name

2-N-(4-fluorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H22FN7/c21-15-6-8-16(9-7-15)23-20-25-18(24-19(22)26-20)14-27-10-12-28(13-11-27)17-4-2-1-3-5-17/h1-9H,10-14H2,(H3,22,23,24,25,26)

InChI Key

BGLUBWMTQBCZHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC=CC=C4

Origin of Product

United States

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